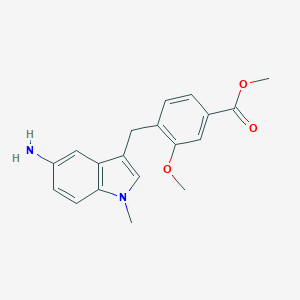

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate

Vue d'ensemble

Description

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate (CAS: 107754-14-3) is a benzoate ester derivative featuring a substituted indole moiety. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol . The compound consists of a methyl ester group at the para position of a 3-methoxybenzoate core, linked via a methylene bridge to a 5-amino-1-methylindole group.

The compound is primarily recognized as a key intermediate in synthesizing Zafirlukast, a potent cysteinyl leukotriene receptor antagonist used in asthma treatment . Its role in Zafirlukast synthesis underscores its importance in pharmaceutical chemistry, particularly in optimizing pharmacokinetic profiles through targeted substitutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-1-methyl-1H-indole and 3-methoxybenzoic acid.

Formation of the Indole Derivative: The 5-amino-1-methyl-1H-indole is first protected to prevent unwanted reactions at the amino group. This can be achieved using a protecting group such as a Boc (tert-butoxycarbonyl) group.

Coupling Reaction: The protected indole derivative is then coupled with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Deprotection: After the coupling reaction, the protecting group is removed under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the indole or benzoate moieties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

Reduction: Can yield reduced forms of the indole or benzoate groups.

Substitution: Can introduce new functional groups, such as halides or alkyl groups.

Applications De Recherche Scientifique

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparaison Avec Des Composés Similaires

The compound belongs to a broader class of benzoate and indole derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural and Functional Analogues

Key Comparative Insights

Indole vs. Benzoimidazole Core: The parent compound's indole core (with 5-amino and 1-methyl groups) contrasts with the benzoimidazole core in . The indole moiety enhances π-π stacking and hydrogen bonding, critical for receptor binding in Zafirlukast , while benzoimidazole derivatives are explored for broader heterocyclic drug scaffolds .

Substituent Effects on Bioactivity: The 5-amino group in the parent compound is pivotal for leukotriene receptor interaction, whereas its replacement with a 5-methoxy group () eliminates this pharmacophore, reducing biological activity .

Chloropropoxy substituents () introduce polarizable halogens, enhancing reactivity for further derivatization .

Synthetic Utility :

- The parent compound is a dedicated intermediate for Zafirlukast, whereas methyl 4-(3-chloropropoxy)-3-methoxybenzoate () serves as a versatile precursor for nitro- and electrophilic substitution reactions .

Activité Biologique

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate, commonly referred to as Methyl 4-(5-aminoindole) benzoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C19H20N2O3

- Molecular Weight : 324.37 g/mol

- CAS Number : 107754-14-3

- Structure : The compound features an indole moiety, which is known for its diverse biological activities.

The biological activity of Methyl 4-(5-aminoindole) benzoate can be attributed to its structural components that interact with various biological targets. The indole structure is particularly notable for its ability to modulate neurotransmitter systems and exhibit anticancer properties.

Biological Activities

-

Anticancer Activity :

- Several studies have evaluated the anticancer potential of compounds related to Methyl 4-(5-aminoindole) benzoate. For instance, derivatives with similar indole structures have shown promising results against various human tumor cell lines.

- A study demonstrated that compounds with indole moieties exhibited growth inhibition against melanoma (GI50 = 850 nM), leukemia (GI50 = 1.45 μM), and ovarian cancer cell lines (GI50 = 1.26 μM) .

- The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Neuroprotective Effects :

-

Enzyme Inhibition :

- The compound may also act as an inhibitor for various enzymes involved in inflammatory processes. For example, it has been noted that certain analogs exhibit potent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease .

Case Study 1: Anticancer Activity Assessment

In a recent study, Methyl 4-(5-aminoindole) benzoate was tested against a panel of human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These results indicate that the compound has significant antiproliferative effects, particularly against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

Research involving the compound's neuroprotective capabilities revealed that it could reduce the expression of inflammatory genes in BV-2 microglial cells at concentrations as low as 0.01 μM. This suggests that it may serve as a candidate for treating neuroinflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate?

Basic

The synthesis typically involves multi-step reactions, including esterification, alkylation, and coupling. A common approach is to functionalize the benzoate core via nucleophilic substitution or Mitsunobu reactions. For example, methyl vanillate derivatives can be synthesized by alkylation of 3-methoxy-4-hydroxybenzoic acid followed by esterification . For the indole moiety, coupling reactions using triazine-based intermediates (e.g., trichlorotriazine) have been employed to introduce substituents like the 5-amino-1-methylindol-3-yl group . Optimization of reaction conditions (e.g., temperature, catalysts, and solvent polarity) is critical to achieving high yields.

Q. What analytical techniques are suitable for characterizing this compound?

Basic

Key methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% recommended for pharmacological studies) .

- X-ray crystallography to resolve crystal packing and molecular conformation, as demonstrated in structurally related benzoate esters .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).

Q. What safety precautions are necessary when handling this compound?

Basic

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .

- Toxicity: Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Avoid skin contact and aerosol formation .

- First aid: For skin exposure, wash with soap and water; for eye contact, rinse with water for 15 minutes and seek medical attention .

Q. How can structural instability during storage be mitigated?

Advanced

- Storage conditions: Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

- Stability testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Lyophilization may enhance stability for long-term storage.

Q. What strategies resolve contradictions in biological activity data across studies?

Advanced

- Dose-response validation: Replicate assays using standardized protocols (e.g., fixed cell lines, consistent solvent controls).

- Metabolic interference: Assess cytochrome P450 interactions via liver microsome assays, as indole derivatives often exhibit enzyme inhibition .

- Structural analogs: Compare activity with methyl 4-benzyloxy-3-methoxybenzoate analogs to isolate substituent-specific effects .

Q. How to optimize reaction conditions for high-yield synthesis?

Advanced

- Catalyst screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; optimize ligand-to-metal ratios.

- Solvent optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Workup protocols: Employ column chromatography with gradient elution (hexane:EtOAc) for purification .

Q. What computational methods predict the compound’s reactivity?

Advanced

- Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using software like Gaussian .

- Molecular docking: Simulate binding affinities with target proteins (e.g., leukotriene receptors, given structural similarity to Zafirlukast) .

Q. How to validate purity and assess impurities?

Advanced

Propriétés

IUPAC Name |

methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMIOTLFXSHMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458890 | |

| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107754-14-3 | |

| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.